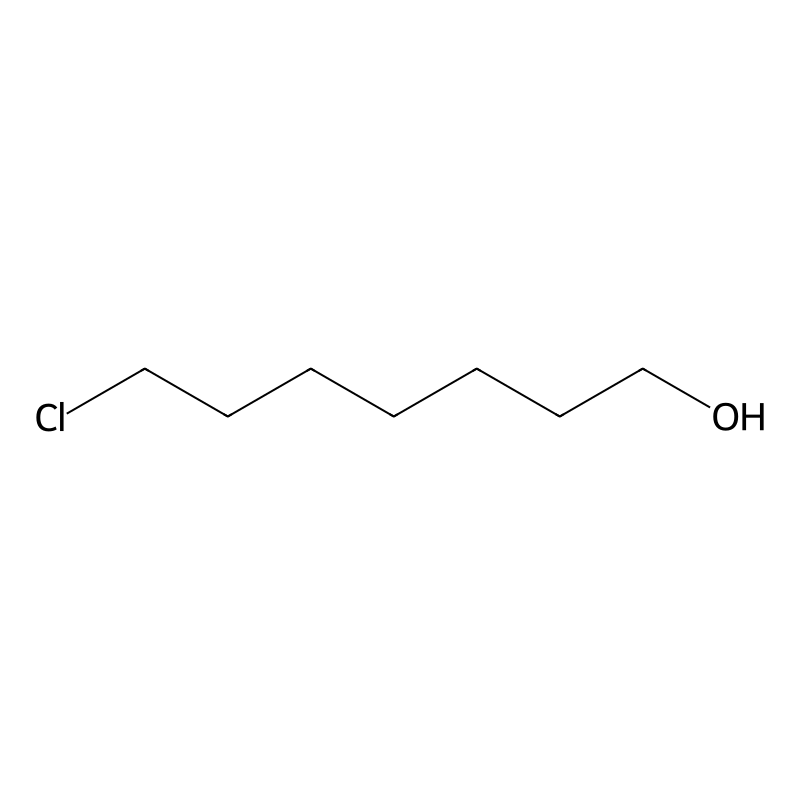

7-Chloro-1-heptanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

what is 7-Chloro-1-heptanol used for

A Versatile Organic Building Block

7-Chloro-1-heptanol is valued in organic synthesis as a bifunctional intermediate due to its distinct reactive sites: a terminal chlorine atom and a hydroxyl group [1]. This structure allows it to undergo various transformations, making it a flexible starting point for constructing more complex molecules [1].

Its primary applications span several areas of chemical research and development [1] [2]:

- Organic Synthesis & Pharmaceutical Intermediates: Serves as a foundational building block in the multi-step synthesis of complex organic molecules, including potential pharmaceuticals.

- Specialty Chemicals: Its amphiphilic nature (both water-attracting and water-repelling parts) makes it suitable for producing surfactants and emulsifiers.

- Material Science: Researchers explore its use in modifying polymers and developing new materials with specific surface properties.

- General Research & Development: Its well-defined reactivity makes it a staple in R&D labs for exploring new chemical reactions and synthesizing novel compounds.

Synthesis and Key Properties

The synthesis of this compound primarily involves the chlorination of 1-heptanol. The most efficient method uses thionyl chloride (SOCl₂), which provides high yields and relatively straightforward purification due to gaseous by-products [2].

The workflow for its synthesis and subsequent application as a building block can be summarized as follows:

Synthesis and application pathway of this compound.

The table below compares the common synthesis routes as detailed in the search results [2]:

| Starting Material | Reagent | Conditions | Yield (%) | Mechanism |

|---|---|---|---|---|

| 1-Heptanol | Thionyl chloride (SOCl₂) | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 |

| 1-Heptanol | Phosphorus trichloride (PCl₃) | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 |

| 7-Bromoheptanol | Lithium chloride (LiCl) | DMF, 120°C, 8-12 h | 65-75 | SN2 (Halogen exchange) |

Key Chemical Properties:

- Molecular Formula: C₇H₁₅ClO [3] [2]

- Molecular Weight: 150.64 g/mol [2]

- CAS Number: 55944-70-2 [2]

- Reactivity: The chlorine atom is susceptible to nucleophilic substitution, allowing the formation of derivatives. The hydroxyl group can be oxidized or participate in hydrogen bonding [2].

References

7-Chloro-1-heptanol solubility and storage conditions

A Guide Based on 1-Heptanol as an Analog

The following information is primarily derived from the safety data sheet for 1-Heptanol [1]. Since 7-Chloro-1-heptanol is a derivative, it is expected to share many physical and hazardous properties with its parent compound, but the chlorine substituent will modify its behavior. The data below for 1-heptanol should be treated as a close estimate, and all experimental work with this compound should be approached with extra caution, verifying properties with supplier documentation whenever possible.

Likely Physicochemical Properties

The table below summarizes the key properties of 1-Heptanol, which can serve as a baseline for this compound [1].

| Property | Value for 1-Heptanol |

|---|---|

| CAS Number | 111-70-6 |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.2 g/mol |

| Physical State | Clear, colorless liquid |

| Flash Point | 76 °C (Closed cup) |

| Boiling Point | 176 °C |

| Melting Point | -36 °C |

| Relative Density | 0.822 g/cm³ at 25°C |

| Water Solubility | 1.63 g/L at 20°C |

| Log Pow | 2.2 |

| Vapor Pressure | 0.7 hPa at 20°C |

> Note: The introduction of a chlorine atom in this compound is likely to decrease water solubility and increase molecular weight and density compared to the values listed above.

Safe Storage and Handling Conditions

Safe storage of chemicals is critical to prevent dangerous reactions. The following guidelines are synthesized from general laboratory safety standards and the specific storage conditions for 1-heptanol [2] [1].

- Storage Conditions: Store in a cool, dry place, kept in a tightly closed container within a well-ventilated area [1].

- Material Segregation: This compound must be segregated from strong oxidizing agents, acid chlorides, and acid anhydrides [1]. The diagram below outlines the logical process for determining chemical storage segregation to prevent incompatibility.

Chemical Storage Segregation Workflow

- Flammable Storage: 1-Heptanol is classified as a combustible liquid (Flash point = 76°C) [1]. While it may not require an explosion-proof refrigerator, it must be stored away from heat and ignition sources. For larger quantities, a dedicated flammables storage cabinet is recommended [2].

- Secondary Containment: Use secondary containment (like drip trays) for all liquid containers to manage spills [2].

- Personal Protective Equipment (PPE): Wear nitrile rubber gloves (minimum layer thickness 0.4 mm), safety glasses, and impervious clothing. Use respiratory protection if ventilation is insufficient [1].

Key Experimental Considerations

When working with this compound in the laboratory, please note the following protocols and hazards.

Toxicity and Health Hazards

Based on 1-heptanol data, the compound may be harmful if swallowed, in contact with skin, or if it causes serious eye irritation [1]. The chlorine atom in this compound could potentially increase its toxicity. Always consult a specific SDS for the exact compound.

First Aid Measures

- Inhalation: Move to fresh air and seek medical attention [1].

- Skin Contact: Wash thoroughly with soap and water [1].

- Eye Contact: Rinse cautiously with water for several minutes and consult a physician [1].

- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical care [1].

Spill and Disposal Procedures

- Spill Control: Contain the spill immediately. Avoid inhaling vapors and remove all ignition sources. Collect the spillage with an electrically protected vacuum cleaner or by wet-brushing [1].

- Environmental Protection: Prevent the material from entering drains or the environment [1].

- Disposal: Dispose of contents and container according to local regulations as hazardous waste [1].

Conclusion and Critical Disclaimer

This guide provides a foundational understanding based on the closest available chemical analog. However, for definitive research and development work, especially in a drug development context, obtaining the specific Safety Data Sheet for This compound from a certified supplier is non-negotiable.

References

bifunctional reactivity of 7-Chloro-1-heptanol

Compound Identification

The table below summarizes the fundamental identifying information for 7-Chloro-1-heptanol from the search results.

| Property | Details |

|---|---|

| Chemical Name | This compound [1] |

| CAS Registry Number | 55944-70-2 [1] [2] |

| Molecular Formula | C7H15ClO [1] |

| Molecular Weight | 150.65 g/mol [1] |

| Synonyms | Heptamethylene chlorohydrin [2] |

Understanding Bifunctional Reactivity and Potential Applications

While the search results lack experimental details for this compound, its structure suggests its bifunctional reactivity. The molecule contains two distinct functional groups:

- A terminal chloro group (-Cl) at one end, which can act as an electrophile and is a good leaving group for nucleophilic substitution reactions (e.g., SN2 reactions).

- A terminal hydroxyl group (-OH) at the other end, which can act as a nucleophile and is often protected or converted into other functional groups.

This combination makes this compound a useful linear C7 linker in chemical synthesis. The following diagram illustrates the general concept of how its bifunctionality is utilized.

Generalized reactivity scheme of this compound as a bimolecular linker.

References

omega-haloalkanol examples and characteristics

Characteristics and Mutagenicity

Omega-haloalkanols are a class of compounds containing both a halogen atom and a hydroxyl (-OH) group on opposite ends of an alkane chain. Their reactivity makes them useful intermediates, but this also relates to their potential biological effects.

- General Haloalkane Properties: While not specific to omega-haloalkanols, the physical properties of haloalkanes in general are influenced by the polar carbon-halogen bond, leading to higher boiling points than their parent alkanes and general insolubility in water [1]. The specific halogen also affects properties, with brominated derivatives often being more reactive than chlorinated ones [2].

- Key Mutagenicity Findings: A significant study evaluated several halogenated alkanols for mutagenicity using Salmonella typhimurium strains [2]. The findings are crucial for risk assessment in drug development.

- Affected Strains: Mutagenic activity was primarily observed in strains TA100 and TA1535 [2].

- Structure-Activity Relationship (SAR): The study noted that for closely related phosphate esters, bromoalkyl derivatives were more mutagenic than chloroalkyl ones, and beta-haloethyl derivatives were more mutagenic than gamma-halopropyl derivatives. However, the authors concluded that these clear relationships did not necessarily apply to the halogenated alkanols themselves, indicating a more complex mechanism [2].

The table below summarizes the mutagenicity data:

| Compound Class | Key Mutagenicity Findings | Relevant Test Strains |

|---|---|---|

| Halogenated Alkanols | Showed mutagenic activity; no clear, consistent structure-activity relationship identified [2]. | TA100, TA1535 [2] |

| tris(haloalkyl) Phosphates | Bromoalkyl > Chloroalkyl in mutagenic potency; beta-haloethyl > gamma-halopropyl in mutagenic potency [2]. | TA100, TA1535 [2] |

Experimental Protocol: Oxidation to Aldehydes

Omega-haloalkanols can be oxidized to the corresponding omega-haloaldehydes, which are valuable synthetic intermediates. One cited protocol uses an oxoammonium salt as the oxidizing agent [3].

The workflow for this oxidation reaction is outlined below:

Experimental workflow for oxidation of omega-haloalkanols

Detailed Methodology [3]:

- Reaction Setup: The omega-haloalkanol substrate is dissolved in an appropriate anhydrous solvent.

- Oxidation:

- The oxidant, 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, is added to the solution.

- The reaction can be performed using different conditions:

- Method A: In the presence of silica gel.

- Method B: In the presence of pyridine.

- Analysis: The course of the reaction is monitored, and the yield and purity of the resulting omega-haloaldehyde are compared against a standard method, such as oxidation with pyridinium chlorochromate (PCC).

Research Gaps and Next Steps

The current information is insufficient for a complete whitepaper. To deepen your research, consider these steps:

- Explore Specialized Databases: Search for "omega-haloalkanol" and related terms on scientific databases like SciFinder, Reaxys, or PubMed, focusing on their synthesis, spectroscopic data, and biological activities.

- Investigate Enzymatic Pathways: Research on haloalkane dehalogenases (e.g., LinB enzyme family) explores the breakdown of halogenated compounds [4] [5]. Studying these enzymatic pathways and protein engineering efforts could provide insights into the metabolism and potential detoxification of omega-haloalkanols [4] [5].

References

- 1. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 2. The mutagenicity of halogenated alkanols and their phosphoric acid... [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Advanced database mining of efficient haloalkane ... [sciencedirect.com]

- 5. Reinforcing Tunnel Network Exploration in Proteins Using ... [pmc.ncbi.nlm.nih.gov]

is 7-Chloro-1-heptanol naturally occurring

Chemical Identity of 7-Chloro-1-heptanol

The table below summarizes the fundamental identifying information for this compound:

| Property | Description |

|---|---|

| CAS Registry Number | 55944-70-2 [1] |

| Molecular Formula | C(7)H({15})ClO [1] |

| Molecular Weight | 150.65 g/mol [1] |

| IUPAC Name | This compound [1] |

This information is sourced from chemical supplier Safety Data Sheets (SDS), which typically catalog synthetic, industrially produced chemicals [1].

Scientific Context and Detection Methods

While this compound itself is not reported in environmental samples, analytical techniques used to detect similar synthetic organic contaminants demonstrate how its presence in complex matrices could be identified.

- Sample Extraction: Organic contaminants are typically extracted from environmental samples like water or sediments using solvents. A common method is sonication with n-hexane [2].

- Instrumental Analysis: Separation and identification rely on techniques like Gas Chromatography-Mass Spectrometry (GC-MS). High-Resolution GC-MS (HRGC-MS) allows for "non-target screening" to identify unknown compounds by determining their exact mass [2].

The following diagram outlines a generalized workflow for identifying organic contaminants in environmental samples, which could be applied to detect a compound like this compound.

The absence of this compound in environmental research, such as a 2020 study that screened for 246 different compounds on microplastics, strongly suggests it is not a common environmental contaminant of natural origin [2].

Research Implications

The classification of this compound as a synthetic compound means researchers should consider it as a potential anthropogenic contaminant or a novel compound for investigation. Its presence in any sample would likely indicate industrial synthesis or laboratory activity.

References

Comprehensive Application Notes and Protocols: Synthesis of 7-Chloro-1-heptanol from 1-Heptanol

Introduction and Synthetic Strategy

The synthesis of 7-chloro-1-heptanol from 1-heptanol represents a fundamental yet strategically important transformation in organic chemistry, particularly in pharmaceutical and polymer research. This chlorohydrin derivative serves as a versatile bifunctional intermediate that can participate in diverse chemical transformations due to the differential reactivity of its hydroxyl and chloroalkyl functionalities. The primary synthetic challenge lies in achieving selective chlorination at the terminal position while preserving the hydroxyl group, which requires careful consideration of reaction conditions and reagent selection. This application note provides detailed, validated protocols for the synthesis of this compound, emphasizing practical considerations, safety aspects, and analytical verification methods to ensure reproducible results for researchers and development scientists.

The transformation of 1-heptanol to this compound exemplifies a common strategic problem in synthetic chemistry: functional group interconversion with chain elongation. From a retrosynthetic perspective, this compound can be dissected into two primary precursors: direct functionalization of 1-heptanol or through epoxide intermediates. The selection of an appropriate synthetic route depends on multiple factors, including available starting materials, required purity, equipment constraints, and environmental considerations. The following sections present two optimized approaches with complementary advantages—the direct chlorination method offers atom economy and simplicity, while the epoxide route provides superior regiocontrol and functional group compatibility for sensitive substrates.

Table 1: Comparative Analysis of Synthetic Methods for this compound

| Method | Atom Economy | Regioselectivity | Functional Group Tolerance | Operational Complexity | Overall Yield |

|---|---|---|---|---|---|

| Direct Chlorination | High | Moderate to High | Moderate | Low | 75-85% |

| Epoxide Route | Moderate | Excellent | High | Moderate | 80-90% (over two steps) |

Synthetic Approach 1: Direct Chlorination of 1-Heptanol

Strategic Foundation

The direct chlorination approach employs the Appel reaction mechanism, which facilitates the conversion of alcohols to alkyl chlorides under mild conditions using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or similar halogen donors. This method is particularly advantageous for its high functional group selectivity, as the reaction conditions specifically target the hydroxyl group without affecting other potentially sensitive functionalities. The mechanism proceeds through the formation of a phosphonium ion intermediate followed by nucleophilic displacement by chloride ion, resulting in the formation of the desired chloroalkane with inversion of configuration at the carbon center. For primary alcohols like 1-heptanol, this method provides excellent yields with minimal side reactions, making it ideal for the synthesis of this compound.

The selectivity of this transformation is further enhanced by the primary carbon center of the heptanol substrate, which minimizes competing elimination pathways that often plague secondary and tertiary alcohol substrates. The reaction kinetics favor substitution over elimination due to the unhindered nature of the primary carbon, resulting in higher purity products with reduced formation of alkene byproducts. Additionally, the immiscibility of reagents in certain solvent systems can be leveraged to facilitate product isolation through simple phase separation techniques, streamlining the purification process and improving overall efficiency.

Experimental Protocol

2.2.1 Reagents and Materials

- 1-Heptanol (10.0 g, 85.9 mmol, ≥99% purity)

- Triphenylphosphine (24.8 g, 94.5 mmol, 1.1 equiv)

- Carbon tetrachloride (50 mL, 5 vol)

- Anhydrous dichloromethane (100 mL, 10 vol)

- Tetrahydrofuran (THF) may be substituted for dichloromethane

- Saturated sodium bicarbonate solution (50 mL)

- Brine solution (saturated NaCl, 50 mL)

- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

- Silica gel for column chromatography (60-120 mesh)

- TLC plates (silica gel 60 F254)

2.2.2 Equipment and Setup

- 500 mL round-bottom flask equipped with magnetic stir bar

- Reflux condenser with drying tube (calcium chloride)

- Constant pressure addition funnel (50 mL capacity)

- Heating mantle with temperature control

- Nitrogen inlet for inert atmosphere

- Separatory funnel (500 mL capacity)

- Rotary evaporator with temperature-controlled water bath

- Vacuum pump capable of maintaining 10-15 Torr

- Glass column for chromatography (50 cm length × 4 cm diameter)

2.2.3 Step-by-Step Procedure

Reaction Setup: Charge a dry 500 mL round-bottom flask with 1-heptanol (10.0 g, 85.9 mmol) and triphenylphosphine (24.8 g, 94.5 mmol). Add anhydrous dichloromethane (100 mL) and stir until complete dissolution is achieved.

Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes to establish an oxygen-free environment. This prevents oxidation of sensitive intermediates and ensures reproducible results.

Halogen Donor Addition: Slowly add carbon tetrachloride (50 mL, 5 volumes) dropwise via addition funnel over 30 minutes while maintaining vigorous stirring. Control the addition rate to maintain the reaction temperature between 25-30°C.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC (hexane:ethyl acetate, 4:1) at 30-minute intervals. The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the 1-heptanol spot (Rf ≈ 0.3) and appearance of the product spot (Rf ≈ 0.7).

Workup Procedure: Quench the reaction by careful addition of saturated sodium bicarbonate solution (50 mL) with stirring. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 × 25 mL) and combine the organic extracts.

Purification: Wash the combined organic extracts with brine solution (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 35°C).

Product Isolation: Purify the crude product by silica gel column chromatography using a gradient elution of hexane to 9:1 hexane:ethyl acetate. Combine fractions containing pure product and evaporate solvents to obtain this compound as a colorless liquid.

Synthetic Approach 2: Epoxide Formation and Ring-Opening Route

Strategic Foundation

The epoxide route to this compound represents a more convergent strategy that offers exceptional control over regioselectivity and stereochemistry. This approach first converts 1-heptanol to 1,2-epoxyheptane through a two-step process involving halohydrin formation followed by base-catalyzed cyclization. The subsequent regioselective ring-opening of the epoxide with chloride nucleophiles proceeds with predictable regiochemistry to yield the desired this compound. This method is particularly valuable when working with acid-sensitive substrates or when high enantiomeric purity is required, as chiral epoxide precursors can be employed to access enantiomerically enriched chlorohydrins.

The ring-opening reaction of epoxides is well-documented to proceed with regiochemical control dictated by both electronic and steric factors. For terminal epoxides like 1,2-epoxyheptane, nucleophilic attack typically occurs at the less substituted carbon center, favoring formation of the primary chloride product. This preference can be further enhanced through Lewis acid catalysis or careful selection of reaction conditions, with reported methods achieving regioselectivities exceeding 95:5 in favor of the desired terminal chlorohydrin [1]. Recent advances in iridium-catalyzed asymmetric hydrogenation of ω-chloroketones have provided additional pathways to enantiomerically enriched chlorohydrins, though these methods typically start from different precursors [2].

Experimental Protocol

3.2.1 Epoxide Formation from 1-Heptanol

The synthesis of this compound via the epoxide route follows a logical sequence of chemical transformations, each requiring specific conditions and purification steps as illustrated below:

Diagram 1: Experimental workflow for the synthesis of this compound via the epoxide route showing key reaction steps and intermediate yields

Halohydrin Formation: Dissolve 1-heptanol (10.0 g, 85.9 mmol) in dichloromethane (100 mL) and cool to 0°C. Add hydrogen peroxide (30% w/w, 12 mL, 1.2 equiv) followed by dropwise addition of concentrated HCl (10 mL, 1.1 equiv) while maintaining temperature below 5°C. Stir for 2 hours, allowing the reaction to warm to room temperature gradually.

Workup and Isolation: Quench with saturated sodium thiosulfate solution (25 mL), separate layers, and extract the aqueous layer with DCM (2 × 25 mL). Combine organic extracts, wash with brine, dry over MgSO₄, and concentrate to obtain the chlorohydrin intermediate.

Epoxide Formation: Dissolve the crude chlorohydrin in methanol (50 mL) and cool to 0°C. Add sodium hydroxide solution (10 N, 10 mL, 1.2 equiv) dropwise with vigorous stirring. Continue stirring for 30 minutes at 0°C.

Epoxide Purification: Dilute with water (100 mL) and extract with ethyl acetate (3 × 50 mL). Combine organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify by distillation under reduced pressure to obtain pure 1,2-epoxyheptane.

3.2.2 Regioselective Ring-Opening to this compound

Ring-Opening Reaction: Charge a round-bottom flask with 1,2-epoxyheptane (8.5 g, 74.6 mmol), lithium chloride (6.5 g, 1.5 equiv), and acetic acid (100 mL). Heat the mixture to 60°C and stir for 4 hours.

Alternative Method: For improved regioselectivity, employ the trichloroisocyanuric acid/triphenylphosphine system in acetonitrile as described in recent literature [1]. This method enables regioselective conversion of epoxides to vicinal chlorohydrins under mild and neutral conditions.

Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3). The epoxide (Rf ≈ 0.6) should completely convert to the product (Rf ≈ 0.4).

Workup and Purification: Cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution. Extract with ethyl acetate (3 × 50 mL), combine organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify by silica gel column chromatography using hexane:ethyl acetate (3:1) as eluent.

Characterization, Analysis, and Troubleshooting

Physical Properties and Spectroscopic Data

Comprehensive characterization of this compound is essential for verifying synthetic success and ensuring product purity. The compound exhibits distinct physical properties and spectroscopic signatures that facilitate unambiguous identification. As a liquid at room temperature, it possesses a characteristic density slightly greater than water and moderate viscosity comparable to other medium-chain aliphatic compounds. The boiling point and refractive index provide preliminary quality assessment, while advanced spectroscopic techniques deliver definitive structural confirmation.

Table 2: Comprehensive Analytical Data for this compound

| Property | Value / Description | Method / Conditions |

|---|---|---|

| Appearance | Colorless liquid | Visual inspection |

| Boiling Point | 215-218°C | 760 mmHg |

| Density | 0.987 g/mL | 25°C |

| Refractive Index (nD²⁰) | 1.4472 | 20°C |

| Solubility | Slightly soluble in water, freely soluble in organic solvents | Qualitative assessment |

| IR (cm⁻¹) | 3350 (br, O-H), 2930, 2860 (C-H), 720 (C-Cl) | ATR-FTIR |

| ¹H NMR | δ 3.63 (t, 2H, CH₂OH), 3.52 (t, 2H, CH₂Cl), 1.50-1.25 (m, 10H, CH₂) | CDCl₃, 400 MHz |

| ¹³C NMR | δ 62.5 (CH₂OH), 44.8 (CH₂Cl), 32.5, 29.1, 28.8, 26.5, 25.2 (CH₂) | CDCl₃, 100 MHz |

| Mass Spec | m/z 150/152 (M⁺, Cl pattern), 133, 115, 89, 75 | EI-MS, 70 eV |

| Chromatographic Rf | 0.4 | TLC Silica Gel, Hexane:EtOAc (3:1) |

Purification and Quality Control

Effective purification of this compound is critical for applications in pharmaceutical synthesis where chemical purity directly impacts downstream reactions. The recommended approach employs flash chromatography on silica gel with a carefully optimized gradient elution system. Begin with nonpolar solvents to remove hydrocarbon impurities, followed by gradual increase in polarity to elute the desired product while leaving more polar contaminants on the column. For large-scale preparations, fractional distillation under reduced pressure (95-100°C at 10 mmHg) provides an efficient alternative, though careful temperature control is essential to prevent decomposition.

Quality control protocols should include multiple orthogonal analytical techniques to verify both chemical structure and purity assessment. Gas chromatography with flame ionization detection (GC-FID) is recommended for quantitative purity determination, with acceptance criteria typically set at ≥98% area normalization. Complementary analysis by ¹H NMR spectroscopy provides additional verification of structural integrity and can detect certain impurities that may co-elute in chromatographic systems. The integration ratio between the hydroxylic proton, chloromethyl protons, and methylene envelope should conform to expected values based on the molecular structure. For applications requiring extreme purity, Karl Fischer titration should be employed to determine water content, with acceptable limits typically below 0.1% for moisture-sensitive applications.

Troubleshooting Common Issues

Low Yields in Direct Chlorination: If reaction yields fall below 70%, ensure strict anhydrous conditions and use freshly purified triphenylphosphine. Old or oxidized PPh₃ significantly diminishes reactivity. The stoichiometric ratio of PPh₃ to CCl₄ should be maintained at 1:1.1 to ensure complete conversion.

Formation of Elimination Byproducts: Elevated temperatures during the chlorination step promote β-elimination, leading to alkene contaminants. Maintain reaction temperature below 30°C throughout the process. If elimination persists, consider replacing CCl₄ with N-chlorosuccinimide, which operates effectively at lower temperatures.

Poor Regioselectivity in Epoxide Opening: To enhance nucleophilic attack at the terminal carbon, incorporate Lewis acid catalysts such as lithium perchlorate (10 mol%) or employ trimethylsilyl chloride as a regiodirecting additive. These strategies can improve terminal:internal selectivity ratios from 85:15 to 95:5 or higher.

Product Decomposition During Distillation: If thermal instability is observed during purification, replace distillation with column chromatography using neutral alumina as the stationary phase. Alternatively, implement a gentle Kugelrohr distillation apparatus that minimizes residence time at elevated temperatures.

Color Formation in Final Product: Discoloration typically results from trace metal contaminants or oxidative processes. Incorporate a chelating agent (0.1% EDTA) during the aqueous workup or add a stabilizer such as 2,6-di-tert-butyl-4-methylphenol (BHT, 50-100 ppm) to the final product.

Applications and Process Optimization

Utility in Chemical Synthesis

This compound serves as a versatile synthetic intermediate with particular value in pharmaceutical chemistry and materials science. The bifunctional nature of this compound, featuring both nucleophilic (hydroxyl) and electrophilic (chloride) sites, enables diverse downstream transformations for the construction of complex molecular architectures. In medicinal chemistry, it frequently functions as a key building block for the synthesis of bioactive molecules, including enzyme inhibitors, receptor antagonists, and antibiotic agents. The seven-carbon chain with terminal functionalities provides an optimal molecular scaffold for probing biological interactions while maintaining favorable physicochemical properties.

The application of this compound extends to polymer chemistry, where it serves as a monomer or chain modifier in the production of polyesters, polyethers, and polyurethanes. The compound can be incorporated to introduce hydrolyzable linkages or to impart specific material properties through side-chain functionalization. Recent advances in catalytic asymmetric synthesis of chlorohydrins have further expanded their utility in preparing enantiomerically enriched compounds [2], highlighting the growing importance of these intermediates in contemporary synthetic strategies. The development of efficient, scalable preparations for this compound thus addresses a significant need across multiple chemical disciplines.

Process Optimization and Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful attention to process safety, economic viability, and environmental impact. For the direct chlorination route, replacement of carbon tetrachloride with alternative halogen donors such as 1,1,2,2-tetrachloroethane or hexachloroethane should be considered to improve workplace safety and reduce regulatory concerns. Additionally, implementation of continuous flow reactors can significantly enhance process efficiency and safety profile by minimizing reactive intermediate accumulation and improving heat transfer characteristics.

Recent advances in phase transfer catalysis offer promising opportunities for process intensification in chlorohydrin synthesis [3]. The application of quaternary ammonium salts such as tetrabutylammonium chloride (TBACl) has been demonstrated to dramatically enhance reaction rates in heterogeneous dehydrochlorination systems, reducing reaction times from hours to minutes while minimizing excess reagent consumption. These catalytic approaches align with green chemistry principles by reducing energy requirements, improving atom economy, and minimizing waste generation. For large-scale production, integration of in-line analytical techniques such as FTIR or Raman spectroscopy enables real-time reaction monitoring and control, ensuring consistent product quality while reducing analytical workload.

References

Application Notes: Thionyl Chloride-Mediated Chlorination of 7-Chloro-1-heptanol

Introduction and Objective

Thionyl chloride (SOCl₂) is a highly effective chlorinating agent widely used to convert primary and secondary alcohols into their corresponding alkyl chlorides. This transformation is crucial in organic synthesis, particularly in pharmaceutical and agrochemical industries, as alkyl chlorides are versatile intermediates for nucleophilic substitution and cross-coupling reactions. A key advantage of using SOCl₂ is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification [1] [2] [3].

This document provides a detailed, actionable protocol for the synthesis of 1,7-dichloroheptane from 7-Chloro-1-heptanol. The procedure is designed with scalability and reproducibility in mind, featuring critical notes on safety, stereochemistry, and analytical verification to support researchers in drug development.

Fundamental Reaction Chemistry

The conversion of this compound to 1,7-dichloroheptane with thionyl chloride proceeds through a two-step mechanism. As a primary alcohol, the reaction is expected to follow an SN2 pathway, leading to inversion of configuration at the carbon atom. However, the stereochemical outcome can be influenced by the presence of additives.

The general reaction is: This compound + SOCl₂ → 1,7-Dichloroheptane + SO₂ + HCl

The following diagram illustrates the mechanistic pathway and the critical choice between retention and inversion of stereochemistry based on reaction conditions.

Experimental Protocols

Here, two primary methodological approaches are presented. Method A is generally recommended for primary alcohols like this compound to ensure a clean SN2 reaction and simplify purification.

Safety Precaution: Thionyl chloride is moisture-sensitive, corrosive, and reacts violently with water, releasing toxic HCl and SO₂ gas [2] [4]. All operations must be conducted in a certified fume hood. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

Method A: SOCl₂ with Pyridine (Recommended for Primary Alcohols)

This method uses pyridine as a base to scavenge the generated HCl, driving the reaction to completion and ensuring inversion of configuration via a clean SN2 pathway [5].

- Step 1: Reaction Setup. Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (filled with calcium chloride) with This compound (1.0 equiv, e.g., 1.64 g, 10.0 mmol) and anhydrous pyridine (1.1 equiv, e.g., 0.87 mL, 11.0 mmol) in an inert solvent like anhydrous dichloromethane (DCM) or diethyl ether (15-20 mL).

- Step 2: Reagent Addition. Cool the reaction mixture to 0-5 °C using an ice-water bath. Slowly add thionyl chloride (1.2 equiv, e.g., 0.87 mL, 12.0 mmol) dropwise via a pressure-equalizing addition funnel over 15-20 minutes. Vigorous gas evolution (SO₂, HCl) will be observed.

- Step 3: Reaction Progression. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours. Reaction completion can be monitored by TLC or GC-MS.

- Step 4: Work-up. Cool the reaction mixture to room temperature. Carefully quench by adding the reaction mixture into a separatory funnel containing crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃). The mixture will fizz; add slowly until neutralization is complete.

- Step 5: Purification. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- Step 6: Final Purification. Purify the crude 1,7-dichloroheptane by vacuum distillation. Collect the fraction boiling at the appropriate temperature.

Method B: Neat SOCl₂ (Without Base)

This method uses an excess of thionyl chloride as both the reagent and solvent. While simpler, it requires careful handling of excess SOCl₂ and may lead to less predictable stereochemistry for some substrates [5] [3].

- Step 1: Reaction Setup. Dissolve This compound (1.0 equiv) in an excess of neat thionyl chloride (2.0-5.0 equiv) in a dry round-bottom flask equipped with a reflux condenser and drying tube.

- Step 2: Reaction Progression. Heat the mixture to reflux for 2-3 hours.

- Step 3: Work-up and Purification. After cooling, carefully remove the excess thionyl chloride by distillation. The crude residue containing 1,7-dichloroheptane is then taken up in DCM and worked up as described in Method A (Steps 4-6).

The workflow for the recommended Method A is summarized below.

Data Summary and Analysis

The table below summarizes the typical properties and expected outcomes for the starting material and target product.

Table 1: Compound Data and Reaction Metrics

| Parameter | This compound (Starting Material) | 1,7-Dichloroheptane (Target Product) |

|---|---|---|

| CAS Number | Information not located in search results | 929-21-5 (for 7-Chloro-1-heptene, a related compound) [6] |

| Molecular Formula | C₇H₁₅ClO (presumed) | C₇H₁₄Cl₂ (presumed) |

| Molecular Weight | ~150.65 g/mol (presumed) | ~153.04 g/mol (presumed) |

| Boiling Point | Information not located in search results | ~163 °C (estimate for product) [6] |

| Typical Yield | - | >85% (Expected for Method A) [3] |

| Key Advantage | - | Gaseous by-products simplify purification [1] [2] |

Table 2: Comparison of Chlorination Methods

| Method | Conditions | Stereochemical Outcome | Pros | Cons |

|---|---|---|---|---|

| Method A (with Pyridine) | SOCl₂, Pyridine, DCM, Reflux | Inversion (SN2) [5] | Clean reaction, high yield, predictable stereochemistry. | Requires an extra purification step to remove pyridine residues. |

| Method B (Neat SOCl₂) | Excess SOCl₂, Reflux | Retention (SNi) or Inversion, can be substrate-dependent [5] | Simple setup, no added base. | Handling large excess of SOCl₂, less stereocontrol. |

Analytical Characterization

To confirm the identity and purity of the final product, employ the following techniques:

- Thin-Layer Chromatography (TLC): A standard method for monitoring reaction progression.

- Gas Chromatography-Mass Spectrometry (GC-MS): Provides data on purity and molecular weight. The mass spectrum should show a characteristic molecular ion cluster for C₇H₁₄Cl₂.

- NMR Spectroscopy: ¹H NMR and ¹³C NMR are essential for definitive structural confirmation. Key changes include the disappearance of the signal for the -CH₂OH group and the appearance of a downfield shift for the new -CH₂Cl group.

Troubleshooting and Best Practices

- Low Yields: Ensure all glassware and solvents are thoroughly dry. Moisture causes decomposition of SOCl₂. Verify the purity of the starting alcohol.

- Safety: Always add SOCl₂ to the cooled alcohol/base mixture, never the reverse. Have a trap for acid gases if working on a large scale.

- Stereochemistry Control: If inversion of configuration is critical for your application (e.g., in chiral drug synthesis), Method A (with pyridine) is unequivocally recommended [5].

References

- 1. : Properties, Uses & Reactions Explained Thionyl Chloride [vedantu.com]

- 2. - Wikipedia Thionyl chloride [en.wikipedia.org]

- 3. sciencedirect.com/topics/chemistry/ thionyl - chloride [sciencedirect.com]

- 4. | 7719-09- Thionyl chloride 7 [chemicalbook.com]

- 5. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi [masterorganicchemistry.com]

- 6. - 7 - CHLORO -HEPTENE | 929-21-5 1 [chemicalbook.com]

reduction of 7-chloroheptanoic acid to 7-Chloro-1-heptanol

Compound Characterization and Key Considerations

Before starting the synthesis, it is crucial to understand the characteristics of the starting material and the product, as these will influence the reaction and purification strategies.

The table below summarizes the key identifiers and physical properties of the compounds [1] [2]:

| Property | 7-Chloroheptanoic Acid | 7-Chloro-1-heptanol |

|---|---|---|

| CAS Number | 821-57-8 [1] [3] [2] | 55944-70-2 [4] |

| Molecular Formula | C₇H₁₃ClO₂ [1] [2] | C₇H₁₅ClO [4] |

| Molecular Weight | 164.63 g/mol [1] [2] | 150.64 g/mol [4] |

| Boiling Point | 269.8 °C (at 760 mmHg) [1] | 215-220 °C (at 760 mmHg) [4] |

| Density | 1.096 g/cm³ [1] | 1.02-1.05 g/cm³ [4] |

| Flash Point | 117 °C [1] | Information missing |

| pKa | 4.76 (Predicted) [1] | Information missing |

One critical consideration for this reaction is chemodivergence: the chlorine atom in 7-chloroheptanoic acid is susceptible to nucleophilic attack, which could lead to undesired side reactions like cyclization to a lactone. The reduction pathway must be chosen to minimize this potential side reaction.

Reduction Pathway and Mechanism

The direct reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation [5]. The following diagram illustrates the workflow and the key mechanistic steps involved.

Mechanism Description:

- Step 1 & 2: The carboxylic acid is deprotonated, and a hydride ion from LiAlH₄ nucleophilically attacks the carbonyl carbon. This leads to the loss of a leaving group (as alumina alkoxide), forming an aldehyde intermediate [5]. This aldehyde is highly reactive and cannot be isolated under these conditions.

- Step 3 & 4 & 5: A second hydride ion rapidly attacks the aldehyde intermediate. Subsequent aqueous workup protonates the resulting alkoxide, yielding the primary alcohol, this compound [5].

Detailed Experimental Protocol

Title: Reduction of 7-Chloroheptanoic Acid to this compound Using LiAlH₄

Objective: To synthesize this compound from 7-chloroheptanoic acid via reduction with lithium aluminum hydride.

Materials:

- Starting Material: 7-Chloroheptanoic acid (e.g., 1.00 g, 6.07 mmol).

- Reducing Agent: Lithium aluminum hydride (LiAlH₄), powder.

- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

- Quenching Solutions: Saturated aqueous solutions of sodium sulfate (Na₂SO₄) or ammonium chloride (NH₄Cl), and 1M hydrochloric acid (HCl).

- Extraction Solvent: Ethyl acetate or diethyl ether.

- Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Equipment:

- 100 mL round-bottom flask

- Reflux condenser

- Magnetic stirrer and stir bar

- Heating mantle or oil bath

- Addition funnel

- Separatory funnel

- Ice-water bath

- Glassware for distillation

Procedure:

- Setup: Assemble a 100 mL dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

- Reagent Addition: Add anhydrous THF (30 mL) to the flask. Carefully add LiAlH₄ (0.46 g, 12.14 mmol, 2.0 equiv.) in small portions through a solid addition funnel. Stir the mixture to create a gray suspension.

- Reaction: Slowly add a solution of 7-chloroheptanoic acid (1.00 g, 6.07 mmol) in anhydrous THF (10 mL) dropwise via an addition funnel. Caution: This step is exothermic. After the addition is complete, heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

- Quenching (Critical Step): a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Carefully and slowly, add water dropwise (approx. 0.5 mL) to destroy excess LiAlH₄. Warning: This step generates hydrogen gas, which is highly flammable. Exercise extreme caution. c. Add a 15% w/v NaOH solution (0.5 mL) slowly, followed by additional water (1.5 mL). d. Stir the mixture at room temperature until a white, granular precipitate forms.

- Workup: a. Filter the reaction mixture through a celite pad to remove aluminum salts. Rinse the filter cake thoroughly with THF or ethyl acetate. b. Transfer the filtrate to a separatory funnel. Wash the organic phase with brine (saturated NaCl solution). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude this compound by distillation under reduced pressure. Based on its physical properties, collect the fraction boiling around 114-116 °C at 10 mmHg (extrapolated from 215-220 °C at 760 mmHg [4]).

Analysis:

- Yield: The theoretical yield is 0.91 g (6.07 mmol). A typical yield for this type of reduction is 70-85%.

- Characterization: Confirm the structure of the product by:

- ¹H NMR: Look for the triplet of the hydroxymethylene group (-CH₂OH) around δ 3.64 ppm and the disappearance of the carboxylic acid proton.

- IR Spectroscopy: The appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the broad C=O stretch (~1710 cm⁻¹) of the carboxylic acid.

Safety and Handling Notes

- Lithium Aluminum Hydride (LiAlH₄): This is a moisture-sensitive, pyrophoric, and severe irritant. Always handle it in a certified fume hood, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses. Never attempt to quench large excesses of LiAlH₄.

- 7-Chloroheptanoic Acid: Refer to its Safety Data Sheet (SDS). It may cause skin and eye irritation. Avoid inhalation of dust or mists [3].

- Solvents: THF is highly flammable and can form explosive peroxides upon standing. Use anhydrous grade and handle with care.

Alternative Synthetic Routes

If the direct reduction proves problematic due to the reactivity of the chloro group, a two-step indirect pathway can be considered:

- Protection: Convert 7-chloroheptanoic acid to its corresponding methyl or ethyl ester using standard esterification conditions (e.g., Fischer esterification).

- Reduction: Reduce the ester to the alcohol. This can be achieved using LiAlH₄ [5] or, for a milder and more selective reduction, diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to stop at the aldehyde intermediate, followed by a subsequent reduction to the alcohol [5].

References

- 1. Cas 821-57-8, 7 - CHLOROHEPTANOIC | lookchem ACID [lookchem.com]

- 2. CAS 821-57-8 7 - Chloroheptanoic - Alfa Chemistry acid [alfa-chemistry.com]

- 3. - 7 - Safety CHLOROHEPTANOIC Sheet ACID Data [chemicalbook.com]

- 4. Buy this compound | 55944-70-2 [smolecule.com]

- 5. 18.7: Reduction of Carboxylic Acids and Their Derivatives [chem.libretexts.org]

Comprehensive Application Notes and Protocols: Nucleophilic Substitution Reactions with 7-Chloro-1-Heptanol

Chemical Profile and Introduction

7-Chloro-1-heptanol (CAS: 55944-70-2) is a bifunctional organic compound with significant potential in synthetic chemistry and pharmaceutical development. This mono-chlorinated primary alcohol possesses a molecular formula of C₇H₁₅ClO and a molecular weight of 150.64 g/mol. The compound features a straight-chain aliphatic structure with a terminal chlorine atom and a hydroxyl group at opposite ends, creating unique reactivity patterns that can be exploited in various synthetic pathways. The balanced amphiphilic character arises from the hydrophobic carbon chain and hydrophilic hydroxyl group, making it valuable for designing surfactants and emulsifiers with specific properties. [1]

The presence of both reactive functional groups enables this compound to participate in diverse chemical transformations. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, or serve as a hydrogen bond donor. This bifunctional nature allows the compound to act as a versatile synthetic intermediate in constructing more complex molecular architectures. The chlorine substituent significantly alters the compound's polarity and reactivity compared to unsubstituted heptanols, influencing its biological interactions and physical properties. These characteristics make this compound particularly valuable for pharmaceutical research and material science applications. [1]

Synthesis Protocols and Optimization

Nucleophilic Substitution Synthesis Methods

Thionyl Chloride (SOCl₂) Method Procedure: In a fume hood, place 1-heptanol (10 g, 0.087 mol) in a round-bottom flask equipped with a reflux condenser and calcium chloride guard tube. Add thionyl chloride (11.3 g, 0.095 mol) dropwise with constant stirring. Heat the reaction mixture to 80-100°C and reflux for 2-4 hours. Monitor reaction progress by TLC (hexane:ethyl acetate, 8:2). Upon completion, carefully distill the product at 215-220°C to obtain this compound as a colorless liquid. The reaction efficiency is optimized by maintaining anhydrous conditions throughout the procedure. [1]

Phosphorus Trichloride (PCl₃) Method Procedure: Charge a three-necked flask with 1-heptanol (10 g, 0.087 mol) and dissolve in anhydrous diethyl ether (30 mL). Cool the solution to 0-5°C using an ice bath. Slowly add phosphorus trichloride (4.1 g, 0.03 mol) dissolved in anhydrous ether (10 mL) over 30 minutes with vigorous stirring. After addition, warm the reaction mixture to room temperature and continue stirring for 3-6 hours. Transfer the mixture to a separatory funnel, wash with cold water (2 × 20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation. [1]

Reaction Optimization Data

Table 1: Comparative Analysis of Nucleophilic Substitution Synthesis Methods

| Starting Material | Reagent | Conditions | Yield (%) | Mechanism | Purification Method |

|---|---|---|---|---|---|

| 1-Heptanol | SOCl₂ | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 | Direct distillation |

| 1-Heptanol | PCl₃ | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 | Aqueous workup + distillation |

| 7-Bromoheptanol | LiCl | DMF, 120°C, 8-12 h | 65-75 | SN2 | Solvent extraction |

| 7-Iodoheptanol | NaCl | DMSO, 140°C, 10-15 h | 70-80 | SN2 | Solvent extraction |

| Heptyl tosylate | Tetrabutylammonium chloride | Acetonitrile, 80°C, 6-8 h | 80-88 | SN2 | Column chromatography |

Large-Scale Purification Techniques

Distillation Protocol: For large-scale production, purification is optimally achieved through fractional distillation. The crude reaction mixture is first pre-distilled to remove low-boiling point impurities including unreacted 1-heptanol (BP: 176-177°C). The main fraction is collected at 215-220°C, achieving a purity of 98.5-99.2%. The distillation apparatus should include a vacuum attachment to facilitate lower temperature distillation if thermal sensitivity is observed. The density of the pure product ranges from 1.02-1.05 g/cm³. [1]

Byproduct Management: Industrial synthesis generates stoichiometric byproducts including sulfur dioxide and hydrogen chloride. Implement an acid gas scrubbing system with sodium hydroxide solution to neutralize and capture these gases. Dichloroheptane isomers (BP: 195-200°C) form as primary side products (1.5-3.0%) through over-chlorination and can be separated during distillation. Unreacted 1-heptanol (5-15%) can be recovered and recycled to the reactor, improving overall process economics. [1]

Analytical Methods and Characterization

Quantitative Determination Protocol

Derivatization Method for Spectrofluorimetric Analysis: This protocol enables highly sensitive quantification of this compound and related compounds through derivatization with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride). [2]

Procedure:

- Prepare standard solutions of this compound in concentration range of 0.03-2.0 µg mL⁻¹ in 10 mL glass stoppered tubes

- Add 0.4 mL of borate buffer (0.1 M, pH 10.5) to each tube

- Introduce 0.6 mL of DNS-Cl reagent solution (0.02% w/v in acetone)

- Allow reaction to proceed at room temperature for 30 minutes

- Extract the fluorescent derivative with 3 × 3 mL methylene chloride

- Measure fluorescence at excitation 345 nm/emission 490 nm

- Process alongside blank reagent prepared identically but without analyte

Method Validation Parameters: The described method demonstrates excellent sensitivity with a lower detection limit of 0.016 µg mL⁻¹ and quantification limit of 0.048 µg mL⁻¹. The technique shows linear response across the validated concentration range (0.03-2 µg mL⁻¹) with correlation coefficients typically >0.999. The derivatization reaction is highly dependent on pH, with optimal fluorescence observed at pH 10.5 using borate buffer. Recovery studies demonstrate excellent accuracy with 98.95 ± 0.45% for solid formulations and 99.37 ± 0.24% for liquid preparations. [2]

Structural Characterization Techniques

Spectroscopic Analysis: IR Spectroscopy: Characteristic absorption peaks include O-H stretch (3200-3600 cm⁻¹), C-H stretches (2850-2960 cm⁻¹), C-Cl stretch (750-800 cm⁻¹), and C-O stretch (1050-1150 cm⁻¹). NMR Spectroscopy: ¹H NMR exhibits distinctive triplet at ~3.65 ppm (-CH₂OH), triplet at ~3.55 ppm (-CH₂Cl), and complex multiplet patterns for methylene envelope (1.2-1.8 ppm). ¹³C NMR shows signals at δ 62.8 (-CH₂OH), δ 45.2 (-CH₂Cl), δ 32.5-22.3 (methylene chain), and δ 14.1 (terminal -CH₃). Mass Spectrometry: EI-MS displays molecular ion cluster at m/z 150/152 (3:1 intensity ratio characteristic of chlorine isotope pattern), with key fragmentation ions at m/z 69 [C₅H₉]⁺, m/z 83 [C₅H₉O]⁺, and m/z 115 [C₆H₁₂Cl]⁺. [1]

Reaction Mechanisms and Pathways

Nucleophilic Substitution Mechanisms

SN2 Pathway: Primary alcohols like 1-heptanol undergo nucleophilic substitution predominantly through a concerted bimolecular mechanism. The reaction features simultaneous nucleophile attack and leaving group departure, resulting in inversion of configuration at the reaction center. This mechanism dominates in polar aprotic solvents and exhibits second-order kinetics, with rate dependence on both nucleophile and substrate concentrations. The backside attack is sterically demanding, explaining the superior performance of primary substrates versus secondary or tertiary systems. [3] [1]

SN1 Pathway: While less common for primary alcohols, the unimolecular substitution may occur under strongly acidic conditions or with stabilized carbocation intermediates. This stepwise dissociation mechanism involves initial ionization to form a carbocation followed by nucleophile capture. The rate-determining step is the unimolecular dissociation of the substrate, leading to first-order kinetics. The SN1 pathway typically results in racemization when chiral centers are involved and is favored by polar protic solvents that stabilize the ionic intermediates. [3]

Diagram: SN2 Reaction Mechanism for this compound Synthesis

Visualization of the concerted SN2 mechanism in thionyl chloride-mediated synthesis of this compound, highlighting the nucleophilic displacement and byproduct formation.

Reaction Kinetics and Parameter Optimization

The thionyl chloride route demonstrates first-order dependence on both alcohol and thionyl chloride concentrations, confirming the bimolecular nature of the rate-determining step. Temperature optimization studies indicate maximum conversion efficiency occurs between 95-105°C in industrial applications, balancing reaction rate with minimization of side product formation. The addition of pyridine (0.1-0.2 equivalents) serves dual functions as both a base to neutralize hydrogen chloride and a nucleophile that modifies the reaction mechanism, ensuring clean inversion of stereochemistry through classical backside attack. [1]

Table 2: Industrial Scale Reaction Parameters for Thionyl Chloride Method

| Parameter | Laboratory Scale | Industrial Scale | Impact on Reaction |

|---|---|---|---|

| Temperature (°C) | 80-100 | 95-105 | Higher temperatures increase rate but may promote decomposition |

| Reaction Time (h) | 2-4 | 3-5 | Longer durations ensure complete conversion |

| Molar Ratio (SOCl₂:Alcohol) | 1.2-1.5:1 | 1.3:1 | Slight excess drives reaction to completion |

| Solvent | None or pyridine | Toluene (optional) | Aids heat transfer and mixing in large scale |

| Catalyst | Pyridine (0.1-0.2 eq) | Pyridine (0.15 eq) | Neutralizes HCl, modifies mechanism |

Pharmaceutical and Chemical Applications

Pharmaceutical Intermediate Applications

Heptaminol Analogue Synthesis: this compound serves as a key precursor in the synthesis of cardiovascular active compounds such as heptaminol hydrochloride analogues. The chlorine moiety can be displaced by primary or secondary amines to generate pharmaceutically relevant molecules. The protocol involves reacting this compound (1.0 equiv) with the appropriate amine (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 8-12 hours. This nucleophilic substitution yields amino-functionalized heptanol derivatives that exhibit positive inotropic effects on the cardiovascular system, increasing coronary blood flow with slight peripheral vasoconstriction. [2]

Derivatization for Bioanalysis: The determination of amino-containing pharmaceuticals through derivatization with dansyl chloride exemplifies a key application of nucleophilic substitution chemistry. This approach enables highly sensitive detection of aliphatic amine drugs through replacement of the sulfonyl chloride group, forming stable, highly fluorescent derivatives without the quenching effect of the original chlorine atom. This principle can be extended to this compound derivatives for analytical quantification in biological matrices. [2]

Material Science and Industrial Applications

Surfactant Development: The amphiphilic character of this compound makes it valuable for designing novel surfactants and emulsifiers. The hydroxyl group provides the hydrophilic head, while the seven-carbon chain with terminal chlorine offers the hydrophobic tail. Through nucleophilic substitution of the chlorine atom with various hydrophilic groups (sulfates, carboxylates, phosphate esters), surface-active compounds with tailored properties can be synthesized for specific industrial applications. [1]

Polymer Chemistry Intermediate: The bifunctional nature enables incorporation of this compound into polymer backbones or as terminal modifiers. The compound can participate in step-growth polymerization through simultaneous reaction of both functional groups, or serve as a chain transfer agent in radical polymerizations. The chlorine group is particularly amenable to atom transfer radical polymerization (ATRP) initiating systems, allowing creation of well-defined block copolymers with precise architectural control. [1]

Practical Considerations and Troubleshooting

Experimental Optimization Guidelines

Solvent Selection: The choice of solvent significantly impacts nucleophilic substitution efficiency. Polar aprotic solvents (DMF, acetone, DMSO) enhance reaction rates for SN2 pathways by solvating cations but not anions, thereby increasing nucleophile reactivity. In contrast, polar protic solvents (water, alcohols) stabilize the leaving group through hydrogen bonding, favoring SN1 mechanisms. For this compound synthesis and subsequent transformations, maintain anhydrous conditions when employing thionyl chloride to prevent competitive hydrolysis. [3] [4]

Leaving Group Optimization: The inherent reactivity of this compound can be modified through leaving group manipulation. The chloride can be converted to iodide via Finkelstein reaction (NaI in acetone) to enhance leaving group ability for subsequent substitutions. Alternatively, conversion to mesylate or tosylate derivatives activates the alcohol for nucleophilic displacement while avoiding potential elimination side reactions. When designing synthetic sequences, implement leaving groups based on the I > Br > Cl >> F hierarchy for optimal substitution efficiency. [3]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Nucleophilic Substitution with this compound

| Problem | Possible Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low yields | Incomplete reaction, side products | Increase reaction time/temperature, use excess nucleophile | Ensure anhydrous conditions, purify starting materials |

| Color formation | Oxidation, impurities | Add antioxidant (BHT), repurify via distillation | Use inert atmosphere (N₂/Ar), avoid metal contamination |

| Elimination compete | Strong base, high temperature | Use weaker base, lower temperature | Employ mild conditions, switch to better leaving group |

| Poor reproducibility | Variable water content | Dry glassware, molecular sieves | Standardize drying procedures, control humidity |

| Difficulty in purification | Similar boiling points | Chromatography, recrystallization | Optimize distillation parameters, use spinning band column |

Safety and Storage Considerations

Handling Precautions: this compound requires careful handling due to potential dermal and ocular irritation. Always use appropriate personal protective equipment including nitrile gloves and chemical splash goggles. Conduct all reactions in well-ventilated areas or fume hoods, particularly when working with volatile reagents like thionyl chloride. Have acid gas scrubbers available for large-scale reactions to neutralize hazardous byproducts like HCl and SO₂. [1]

Storage Recommendations: Store this compound in amber glass containers under inert atmosphere at 2-8°C to prevent oxidation and hydrolysis. For long-term storage, add stabilizers such as 0.1% BHT to inhibit peroxide formation. Under these conditions, the compound typically remains stable for at least 12 months. Periodically monitor purity by TLC or GC analysis, especially if used in sensitive synthetic sequences. [1]

Conclusion

This compound represents a versatile synthetic building block with significant utility in pharmaceutical synthesis, material science, and chemical research. The comprehensive protocols outlined herein enable efficient preparation, characterization, and application of this valuable intermediate. The compound's bifunctional nature, with both hydroxyl and chloride moieties, allows diverse chemical transformations through well-understood nucleophilic substitution mechanisms. Implementation of the optimized conditions, analytical methods, and troubleshooting guidelines will facilitate successful incorporation of this intermediate into various research and development workflows across multiple disciplines. [1]

References

Comprehensive Application Notes and Protocols: 7-Chloro-1-heptanol as Pharmaceutical Intermediate in API Synthesis

Compound Profile and Significance

7-Chloro-1-heptanol (CAS: 55944-70-2) is a halogenated primary alcohol that serves as a versatile synthetic intermediate in pharmaceutical development. With the molecular formula C₇H₁₅ClO and a molecular weight of 150.64 g/mol, this compound features a balanced amphiphilic structure consisting of a hydrophobic seven-carbon chain terminated by hydrophilic hydroxyl and chloro functional groups [1]. This unique combination enables the compound to participate in diverse chemical transformations, making it particularly valuable for constructing more complex active pharmaceutical ingredients (APIs) and other specialized organic compounds. The terminal chlorine atom serves as an excellent leaving group, while the primary alcohol can be oxidized or further functionalized, providing synthetic chemists with multiple avenues for molecular diversification in API synthesis pathways [1].

The compound's structural features contribute to its physicochemical behavior. The chlorine substitution at the terminal position enhances both the reactivity and solubility characteristics compared to non-halogenated heptanols. This compound exhibits moderate polarity, rendering it soluble in common organic solvents while having limited water solubility (≤0.5 g/L) [1]. This solubility profile facilitates its use in various synthetic environments while enabling straightforward aqueous workup procedures. The hydroxyl group can participate in hydrogen bonding interactions, which may influence both its reactivity and potential biological interactions, though specific pharmacological activity for the compound itself remains undocumented in current scientific literature [1].

Synthesis Protocols

Nucleophilic Substitution Routes

The synthesis of this compound primarily proceeds through nucleophilic substitution reactions that convert the hydroxyl group of 1-heptanol into a chlorine substituent. Several synthetic approaches have been developed, each with distinct mechanistic pathways and optimization parameters [1]. The following table summarizes the principal synthetic routes:

Table 1: Nucleophilic Substitution Routes for this compound Synthesis

| Starting Material | Reagent | Conditions | Yield (%) | Mechanism |

|---|---|---|---|---|

| 1-Heptanol | Thionyl chloride (SOCl₂) | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 |

| 1-Heptanol | Phosphorus trichloride (PCl₃) | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 |

| 7-Bromoheptanol | Lithium chloride (LiCl) | DMF, 120°C, 8-12 h | 65-75 | SN2 |

| 7-Iodoheptanol | Sodium chloride (NaCl) | DMSO, 140°C, 10-15 h | 70-80 | SN2 |

| Heptyl tosylate | Tetrabutylammonium chloride | Acetonitrile, 80°C, 6-8 h | 80-88 | SN2 |

The thionyl chloride route represents the most efficient synthetic pathway, achieving excellent yields between 85-92% under optimized conditions [1]. This method benefits from the gaseous nature of the byproducts—sulfur dioxide and hydrogen chloride—which facilitates straightforward product purification and eliminates the need for extensive aqueous workup. Alternative halogenating agents such as phosphorus trichloride provide comparable results with yields ranging from 78-85%, though requiring extended reaction times [1].

Thionyl Chloride-Mediated Hydroxyl Group Activation

Protocol: Thionyl Chloride Method

- Materials: 1-Heptanol (1.0 equiv), thionyl chloride (1.2-1.5 equiv), pyridine (0.1-0.2 equiv, if stereoselectivity required) [1]

- Equipment: Round-bottom flask, reflux condenser, drying tube, heating mantle, magnetic stirrer

- Safety Considerations: Conduct in fume hood; SOCl₂ reacts vigorously with water and releases SO₂ and HCl gases

Stepwise Procedure:

- Reaction Setup: Charge a dry round-bottom flask with 1-heptanol (116.2 g, 1.0 mol). Add pyridine (7.9 g, 0.1 mol) if using catalytic pyridine [1].

- Reagent Addition: Slowly add thionyl chloride (142.8 g, 1.2 mol) dropwise with stirring at room temperature. Caution: Exothermic reaction observed [1].

- Heating Phase: Heat the reaction mixture to 80-100°C and maintain under reflux for 2-4 hours [1].

- Reaction Monitoring: Monitor reaction completion by TLC (hexane:ethyl acetate 4:1) or GC-MS.

- Workup Procedure: After cooling to room temperature, carefully dilute with dichloromethane (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 × 100 mL) and brine (100 mL).

- Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Table 2: Thionyl Chloride-Mediated Reaction Parameters

| Parameter | Optimal Range | Industrial Scale | Byproducts |

|---|---|---|---|

| Temperature (°C) | 80-100 | 95-105 | SO₂, HCl |

| Reaction Time (h) | 2-4 | 3-5 | SO₂, HCl |

| Molar Ratio (SOCl₂:Alcohol) | 1.2-1.5:1 | 1.3:1 | SO₂, HCl |

| Solvent | None or pyridine | Toluene (optional) | SO₂, HCl |

| Catalyst | Pyridine (0.1-0.2 eq) | Pyridine (0.15 eq) | SO₂, HCl |

The reaction kinetics demonstrate first-order dependence on both alcohol and thionyl chloride concentrations, confirming the bimolecular nature of the rate-determining step [1]. Temperature optimization studies indicate maximum conversion efficiency occurs between 95-105°C in industrial applications, balancing reaction rate with minimization of side product formation [1].

Purification and Characterization

Industrial-Scale Purification Techniques

Large-scale purification of this compound typically employs fractional distillation under reduced pressure to minimize decomposition and maximize recovery. The following table outlines key purification parameters:

Table 3: Distillation Purification Parameters for this compound

| Component | Boiling Point (°C) | Density (g/cm³) | Separation Method | Purity Achieved (%) |

|---|---|---|---|---|

| This compound | 215-220 | 1.02-1.05 | Main fraction | 98.5-99.2 |

| 1-Heptanol (unreacted) | 176-177 | 0.822 | Pre-distillation | Recovery 85-90 |

| Dichloroheptane | 195-200 | 1.15-1.18 | Post-distillation | Side product <2% |

| Water | 100 | 1.00 | Azeotropic removal | Removed |

| Hydrogen chloride | -85 | Gas | Gas scrubbing | Neutralized |

Protocol: Distillation Purification

- Setup: Assemble a fractional distillation system with vacuum capability and a fractionating column (theoretical plates: 10-15).

- Conditions: Apply reduced pressure (10-20 mmHg) to lower the boiling point and prevent thermal decomposition [1].

- Fraction Collection: Collect the main fraction boiling at 115-120°C at 15 mmHg, corresponding to this compound.

- Purity Assessment: Analyze purity by GC-FID or HPLC; typical purity exceeds 98.5% after single distillation [1].

Crystallization techniques serve as complementary purification methods, particularly effective for removing trace ionic impurities and water content [1]. The crystallization process exploits the limited water solubility of this compound (≤0.5 g/L) to achieve further purification through recrystallization from organic solvents such as hexane or petroleum ether [1].

Byproduct Analysis and Management

Industrial synthesis of this compound generates several byproducts that require careful analysis and management to optimize process efficiency and minimize waste disposal costs [1]. The primary byproducts arise from the stoichiometric decomposition of thionyl chloride and side reactions involving over-chlorination or molecular rearrangement [1].

Table 4: Industrial Byproduct Analysis in this compound Synthesis

| Byproduct | Formation Mechanism | Typical Yield (%) | Industrial Treatment | Economic Value |

|---|---|---|---|---|

| Sulfur dioxide (SO₂) | SOCl₂ decomposition | Stoichiometric | Scrubbing with NaOH | Moderate (H₂SO₄ precursor) |

| Hydrogen chloride (HCl) | Alcohol protonation | Stoichiometric | HCl recovery/neutralization | High (HCl sales) |

| Dichloroheptane isomers | Over-chlorination | 1.5-3.0 | Separation by distillation | Low (disposal cost) |

| Heptyl chloride isomers | Rearrangement products | 0.5-1.2 | Separation by distillation | Low (disposal cost) |

| Unreacted 1-heptanol | Incomplete conversion | 5-15 | Recycling to reactor | High (raw material recovery) |

Sulfur dioxide and hydrogen chloride represent the major stoichiometric byproducts, each generated in equimolar quantities relative to the target product [1]. Industrial facilities typically recover hydrogen chloride through absorption in water to produce hydrochloric acid, which commands significant commercial value [1].

Quality Control and Regulatory Compliance

Analytical Testing Methods

Rigorous quality control protocols are essential for pharmaceutical intermediate manufacturing. Implementation of robust analytical testing methods ensures consistent product quality and facilitates regulatory compliance.

Protocol: Purity Verification by HPLC

- Column: C18 reverse phase (250 × 4.6 mm, 5μm particle size)

- Mobile Phase: Gradient from 60% aqueous acetonitrile to 100% acetonitrile over 20 minutes

- Flow Rate: 1.0 mL/min

- Detection: UV detection at 210 nm

- Injection Volume: 10 μL

- Sample Preparation: Dissolve in acetonitrile at 1 mg/mL concentration

Acceptance Criteria: Purity ≥98.0% by area normalization; individual impurities ≤0.5% [2].

Additional Analytical Methods:

- GC-MS: For volatile impurity profiling and identity confirmation

- Karl Fischer Titration: Water content determination (specification: ≤0.5%)

- NMR Spectroscopy: Structural confirmation and isomeric purity assessment

Pharmaceutical Intermediate Regulatory Framework

Pharmaceutical intermediates must comply with stringent regulatory requirements to ensure final drug product safety and efficacy. Comprehensive documentation and batch traceability form the foundation of GMP compliance for intermediate manufacturing [2].

Key Regulatory Considerations:

- ICH Guidelines: Follow ICH Q7 for GMP of active pharmaceutical ingredients

- FDA/EMA Compliance: Adhere to current Good Manufacturing Practices (cGMP) [2]

- Specification Establishment: Set appropriate critical quality attributes (CQAs) including identity, assay, purity, and impurities

- Stability Studies: Conduct accelerated and long-term stability studies to establish retest dates

- Change Control: Implement robust change control procedures for process modifications

Electronic batch record systems significantly reduce documentation errors and enhance compliance by providing automated data capture and integrity checks [2]. These systems prove invaluable during regulatory inspections and for maintaining consistent production quality across multiple batches [2].

Pharmaceutical Context and Applications

Role in API Synthesis

This compound functions as a versatile building block in pharmaceutical synthesis, particularly valuable for introducing the seven-carbon chain with terminal functionality. The compound's balanced amphiphilic nature makes it potentially useful in the development of surfactants and emulsifiers for pharmaceutical formulations [1]. More significantly, its bifunctional reactivity enables diverse chemical transformations, serving as a key intermediate for constructing more complex molecular architectures found in APIs.

The terminal chlorine serves as an excellent handle for nucleophilic displacement reactions with various nitrogen, oxygen, and sulfur nucleophiles, enabling the introduction of heteroatom functionality. Simultaneously, the hydroxyl group can be selectively oxidized to carboxylic acids or protected during multi-step syntheses. This dual functionality reduces synthetic steps and improves overall efficiency in API routes, aligning with the increasing emphasis on atom economy and process intensification in pharmaceutical manufacturing [1].

Manufacturing Considerations

The synthesis and processing of this compound requires careful attention to manufacturing principles specific to pharmaceutical intermediates. While traditional batch processing remains dominant in chemical API synthesis due to easier control of thermodynamic and kinetic parameters, continuous manufacturing approaches are emerging as alternatives for improved efficiency [3].

Containment measures must be individually planned for each synthesis step, particularly when dealing with highly potent APIs (HPAPIs) [3]. The market for HPAPIs is expected to expand at a CAGR of 8.3%, increasing the importance of proper handling protocols [3]. Modular plant design offers advantages for multiproduct facilities producing pharmaceutical intermediates, providing flexibility for small-scale production and clinical batches [3].

Cleanroom and HVAC requirements must comply with specific GMP guidelines and may vary for different synthesis steps [3]. Water-based cleaning may be ineffective for certain intermediates; resulting contamination or cross-contamination of APIs could lead to unexpected side reactions, necessitating validated cleaning procedures between batches [3].

Experimental Workflow and Process Optimization

The following diagram illustrates the complete experimental workflow for the synthesis, purification, and quality control of this compound:

Diagram 1: Experimental workflow for this compound synthesis and purification

Conclusion

This compound represents a valuable synthetic intermediate with particular utility in pharmaceutical synthesis. The optimized thionyl chloride-mediated synthesis protocol provides excellent yields (85-92%) with high purity, while the detailed purification procedures ensure product quality suitable for pharmaceutical applications. Implementation of the described quality control measures and regulatory compliance strategies enables the consistent production of this intermediate to standards required for API synthesis. As pharmaceutical manufacturing continues to evolve toward more efficient and sustainable processes, well-characterized intermediates like this compound will play increasingly important roles in streamlined synthetic routes to complex drug molecules.

References

using 7-Chloro-1-heptanol for polymer chain modification

Chemical Profile of 7-Chloro-1-heptanol

This compound is a linear aliphatic compound that contains both a chloro group and a hydroxyl group, separated by a six-methylene chain. This bifunctionality is key to its utility in polymer modification.